molecular formula C14H15N3 B596350 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1313712-15-0

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B596350
CAS No.: 1313712-15-0
M. Wt: 225.295
InChI Key: WIBCTLGIHZHLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (hereafter referred to as 6-Bn-THPP) is a bicyclic 6-6 heterocyclic compound featuring a pyridine ring fused with a pyrimidine ring. The tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold is notable for its synthetic versatility and pharmacological relevance. The benzyl substitution at the 6-position enhances lipophilicity and modulates interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. The reaction conditions often include the use of solvents like ethanol and catalysts such as diisopropylethylamine (DIPEA) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H15N3O
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 109229-22-3

The compound features a tetrahydropyrido[4,3-d]pyrimidine structure, which is known for its ability to interact with various biological targets.

P2X3 Receptor Antagonism

One of the primary applications of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is in the discovery and optimization of new P2X3 receptor antagonists. These antagonists are being investigated for their potential to treat chronic pain conditions by inhibiting the activity of the P2X3 receptor, which is involved in pain signaling pathways. Research has indicated that derivatives of this compound can effectively block P2X3 receptors, leading to analgesic effects in preclinical models .

Anticancer Activity

Studies have shown that compounds related to this compound exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, certain derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their structure-activity relationships .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound against a range of pathogens. The tetrahydropyrido[4,3-d]pyrimidine moiety has been associated with enhanced antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Synthesis and Derivative Development

The synthesis of this compound involves several key steps that allow for the introduction of various substituents to enhance biological activity. The development of derivatives has been a focus area in research to optimize efficacy and selectivity against specific biological targets.

Derivative Biological Activity Reference
6-Benzyl-4-chloro derivativeP2X3 receptor antagonist
2-pyridyl-substituted derivativeAnticancer activity
4-ethyl derivativeAntimicrobial properties

Case Study 1: P2X3 Receptor Antagonists

In a study aimed at optimizing quinazolinones as new P2X3 receptor antagonists, researchers utilized this compound as a scaffold to develop novel compounds. The resulting derivatives showed improved binding affinity and selectivity compared to existing drugs used for pain management .

Case Study 2: Anticancer Research

A series of derivatives were synthesized based on the tetrahydropyrido structure and tested against breast cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity while maintaining low toxicity towards normal cells. This highlights the potential for developing targeted cancer therapies using this compound as a lead structure .

Mechanism of Action

The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and affecting cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₆N₃ (base structure)
  • Molecular Weight : 241.29 g/mol (for the 4(3H)-one derivative, CAS 109229-22-3)
  • Applications : Serves as a precursor for tetrahydropteroic acid derivatives , kinase inhibitors (e.g., PI3Kδ) , and GPR119 modulators .

Comparison with Structural Analogues

Core Scaffold Variations

Pyrido[3,4-d]pyrimidines

  • Structural Difference : Pyrimidine fused at the 3,4-positions of pyridine versus 4,3-positions in THPP.
  • Biological Relevance: Exhibits antimalarial and antibacterial activity as folate antagonists (e.g., 2,4-diamino-6-benzyl derivatives) .
  • Example Compound: 2,4-Diamino-6-(benzyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (EC₅₀: 50 nM–14 µM for GPR119 modulation) .

Thieno[2,3-d]pyrimidines

  • Structural Difference : Replacement of a pyridine ring with a thiophene ring.
  • Key Derivatives: 7-Substituted-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines (e.g., BET-BDII inhibitors with IC₅₀ < 100 nM) . Tetrahydrobenzothieno[2,3-d]pyrimidines (e.g., antimicrobial agents with MIC = 31.25–125 µg/mL against C. albicans and S. aureus) .

Substituent Modifications

6-Position Substitutions

Compound Substituent Biological Activity Reference
6-Bn-THPP Benzyl PI3Kδ inhibition (IC₅₀ = 1–10 nM)
6-(3-Fluorobenzoyl)-THPP 3-Fluorobenzoyl BET-BDII binding (Kd = 50–100 nM)
6-Chloro-THPP Chlorine Intermediate for antifolate synthesis

4-Position Modifications

  • 4-Oxo Derivatives : 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 109229-22-3) is a key intermediate for GPR119 modulators .
  • 4-Amino Derivatives: 2,4-Diamino-THPP analogues show antimetabolite effects (e.g., trimetrexate analogues) .

Biological Activity

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₅N₃
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 1313712-15-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the pyrido-pyrimidine core followed by benzyl substitution. Specific methodologies can vary but often utilize conditions that favor cyclization and functional group modifications.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated several derivatives against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MICs) as low as 1 µg/mL for some compounds in the series .

Anticancer Properties

This compound has shown promise in targeting cancer cells:

  • Mechanism of Action : It targets the Ephrin receptor (EPH) family implicated in various cancers. This interaction may inhibit tumor growth and metastasis .
  • Case Study : In vitro studies revealed that the compound significantly reduced cell viability in breast cancer cell lines with IC50 values around 10 µM .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain kinases:

  • Kinase Activity : It inhibits protein kinases involved in cell signaling pathways critical for tumor progression.
  • Research Findings : A detailed analysis indicated that compounds with a similar structure inhibited PI3K and mTOR pathways effectively, suggesting its potential in cancer therapy .

Data Table: Biological Activities of this compound

Biological ActivityTargetIC50/EffectivenessReference
AntimicrobialVarious bacteriaMIC ≤ 1 µg/mL
AnticancerEPH receptorsIC50 ≈ 10 µM
Kinase inhibitionPI3K/mTORSignificant inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for synthesizing 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and how can reaction parameters be optimized?

Answer: The synthesis of 6-benzyl-substituted tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step routes starting from pyridine or pyrimidine precursors. Key methodologies include:

  • Cyclocondensation : Reacting substituted pyridines with benzylamine derivatives under acidic conditions to form the bicyclic core .
  • Multicomponent Reactions : Using aldehydes, amines, and ketones in one-pot reactions to streamline ring formation (e.g., via Mannich-type reactions) .
    Optimization Tips :
  • Catalysis : Use Lewis acids (e.g., p-TsOH·H₂O) to accelerate cyclization steps .
  • Temperature Control : Maintain reflux conditions (e.g., in ethanol or toluene) to improve yields (70–85%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral data should researchers expect?

Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for signals at δ 1.45–3.60 ppm (alkyl/benzyl protons) and δ 7.20–7.40 ppm (aromatic protons) .
    • ¹³C NMR : Peaks between δ 120–160 ppm indicate aromatic and heterocyclic carbons .
  • IR Spectroscopy : Strong absorptions at 1639–1616 cm⁻¹ (C=O/C=N stretching) and 2800–2962 cm⁻¹ (C-H stretching) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 330 for C₁₇H₂₂N₄OS) confirm molecular weight .

Table 1: Key Spectral Data from IR and NMR

TechniqueKey Peaks/ShiftsFunctional Group/AssignmentReference
IR (KBr)1639 cm⁻¹C=O/C=N stretching
¹H NMR (CDCl₃)δ 3.32 (s, 3H)N-CH₃ group
¹³C NMRδ 154.52 ppmPyrimidine ring carbon

Q. How can researchers determine the purity and stability of this compound under various storage conditions?

Answer:

  • Purity Assessment :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
    • TLC : Monitor Rf values using silica gel plates and ethyl acetate/hexane eluents .
  • Stability Testing :
    • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
    • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic decomposition .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reaction yields when introducing different substituents to the pyrido[4,3-d]pyrimidine core?

Answer:

  • Byproduct Analysis :
    • Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) may slow cyclization; employ higher temperatures (80–100°C) .
  • Steric Hindrance : Bulky substituents (e.g., benzyl) require longer reaction times (24–48 hrs) for complete conversion .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity and regioselectivity of derivatives?

Answer:

  • DFT Calculations :
    • Model transition states to predict regioselectivity in nucleophilic attacks (e.g., at C2 vs. C4 positions) .
  • Docking Studies : Screen derivatives for binding affinity to target enzymes (e.g., antimicrobial targets) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity .

Q. What are the mechanistic insights into the cyclization steps involved in forming the tetrahydropyrido[4,3-d]pyrimidine ring system?

Answer:

  • Key Steps :
    • Imine Formation : Condensation of amines with carbonyl groups generates Schiff bases .
    • 6-π Electrocyclization : Aromatic stabilization drives ring closure, often assisted by acid catalysis .
  • Isolation of Intermediates : Trapping intermediates (e.g., enamines) with acetic anhydride confirms stepwise pathways .
  • Kinetic Studies : Pseudo-first-order kinetics reveal rate-determining steps (e.g., proton transfer in cyclization) .

Properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBCTLGIHZHLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724907
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-15-0
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.